molecular formula C17H14ClN7OS2 B2683895 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 893920-91-7

2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2683895
CAS No.: 893920-91-7
M. Wt: 431.92
InChI Key: ADTWZMAAPRRGJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H14ClN7OS2 and its molecular weight is 431.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Innovative Heterocycles

Heterocyclic Synthesis and Biological Activities : The precursor compound "2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide" has been utilized for synthesizing diverse heterocycles, including pyrrole, pyridine, coumarin, thiazole, and others. These newly synthesized compounds have been explored for their insecticidal properties against Spodoptera littoralis, demonstrating the potential of such compounds in developing new insecticides (Fadda et al., 2017).

Antioxidant and Antitumor Activities : Another research direction involves synthesizing N-substituted-2-amino-1,3,4-thiadiazoles, which have shown promising antitumor and antioxidant activities. These activities highlight the compound's potential in medicinal chemistry for developing new therapeutics (Hamama et al., 2013).

Antimicrobial and Anticancer Potentials

Antimicrobial Activities : The synthesized derivatives have also been evaluated for their antimicrobial properties, with some compounds displaying significant activity against both gram-positive and gram-negative bacteria. This research suggests potential applications in developing new antimicrobial agents (Bondock et al., 2008).

Anticancer Activities : Research into pyrazolo[3,4-d]pyrimidine derivatives synthesized from related precursors has evaluated their antitumor activity against human breast adenocarcinoma cell lines. Some derivatives demonstrated mild to moderate activity, indicating the potential for anticancer drug development (El-Morsy et al., 2017).

Anti-inflammatory and COX-2 Inhibitory Activities

Inflammation and Pain Management : A novel series of compounds based on the thiadiazole scaffold have been designed and synthesized, showing selective COX-2 inhibitory activity. These compounds were evaluated as anti-inflammatory and analgesic agents in irradiated rats, demonstrating their potential in managing inflammation and pain (Ragab et al., 2017).

Properties

IUPAC Name

2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN7OS2/c1-2-14-23-24-17(28-14)22-13(26)8-27-16-12-7-21-25(15(12)19-9-20-16)11-5-3-4-10(18)6-11/h3-7,9H,2,8H2,1H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTWZMAAPRRGJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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